molecular formula C21H18O7 B11494827 4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11494827
M. Wt: 382.4 g/mol
InChI Key: MDYSEHMRKKDOAB-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound known for its unique structural features and diverse biological activities. This compound contains a trimethoxyphenyl group, which is a versatile pharmacophore, and a pyranochromene core, which is a significant structural motif in medicinal chemistry .

Preparation Methods

The synthesis of 4-(3,4,5-trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to yield the desired pyranochromene derivative . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the chromene ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other pyranochromene derivatives and trimethoxyphenyl-containing molecules. Compared to these compounds, 4-(3,4,5-trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione exhibits unique biological activities and structural features that enhance its therapeutic potential . Some similar compounds include:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin derivatives: Potent microtubule targeting agents.

Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C21H18O7/c1-24-15-8-11(9-16(25-2)20(15)26-3)13-10-17(22)28-19-12-6-4-5-7-14(12)27-21(23)18(13)19/h4-9,13H,10H2,1-3H3

InChI Key

MDYSEHMRKKDOAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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